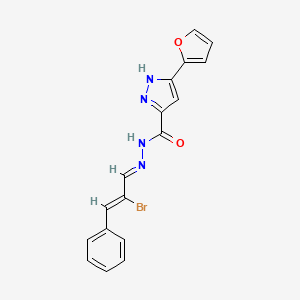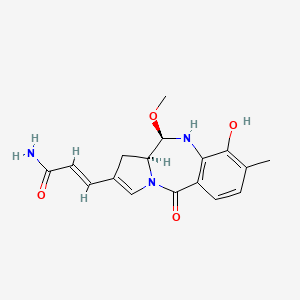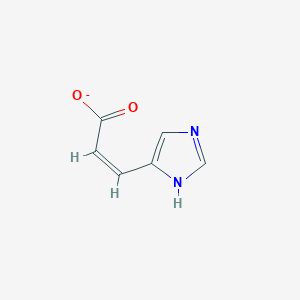
cis-Urocanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-urocanate is a urocanate. It is a conjugate base of a cis-urocanic acid.
Wissenschaftliche Forschungsanwendungen
Dermatology Applications
Contact Hypersensitivity Suppression : Cis-urocanic acid has been shown to suppress both induction and elicitation of contact hypersensitivity, suggesting potential efficacy in treating inflammatory skin diseases responsive to ultraviolet B irradiation (Lauerma, Aioi, & Maibach, 1995).
Immunosuppression : Cis-urocanic acid is proposed to mediate transient alterations in immune surveillance, possibly by generating T cells with suppressor function, indicating its role in UV-induced immunosuppression (Norval, Simpson, & Ross, 1989).
Ophthalmology Applications
Anti-Inflammatory Treatment : Preclinical data suggest that topical cis-urocanic acid could be used as an anti-inflammatory treatment in ophthalmology, with a study confirming its safety and tolerability in healthy adults (Leino et al., 2012).
Conjunctivitis and Blepharitis Treatment : Cis-urocanic acid has been effective against conjunctivitis and blepharitis in a rat model of acute eye irritation, indicating its potential in treating these conditions (Jauhonen et al., 2012).
Immunology Applications
Suppressing Immune Responses : Cis-urocanic acid has been implicated in suppressing certain immune responses, such as contact hypersensitivity, by influencing T suppressor cells and producing immunosuppressive serum factors (Harriott-Smith & Halliday, 1988).
Neuropeptide Release : It also stimulates the release of neuropeptides from peripheral sensory nerves, which may contribute to UV-B-induced cutaneous inflammation and alterations in immune activity (Khalil et al., 2001).
Additional Applications
- Intestinal Inflammation Attenuation : Cis-urocanic acid has shown effectiveness in reducing the severity of colitis in a chemically-induced mouse model, suggesting its potential in treating inflammatory disorders (Albert et al., 2010).
Eigenschaften
Molekularformel |
C6H5N2O2- |
|---|---|
Molekulargewicht |
137.12 g/mol |
IUPAC-Name |
(Z)-3-(1H-imidazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/p-1/b2-1- |
InChI-Schlüssel |
LOIYMIARKYCTBW-UPHRSURJSA-M |
Isomerische SMILES |
C1=C(NC=N1)/C=C\C(=O)[O-] |
SMILES |
C1=C(NC=N1)C=CC(=O)[O-] |
Kanonische SMILES |
C1=C(NC=N1)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1236572.png)
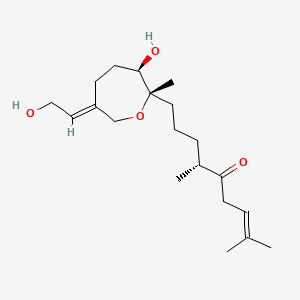
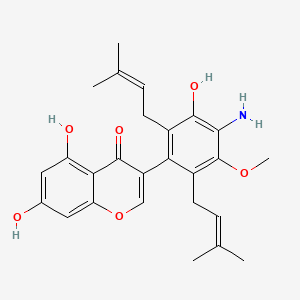
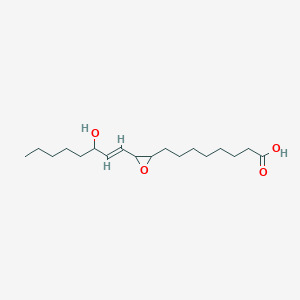
![[(S)-1-((4aS,5R)-2-Benzyl-1,3-dioxo-octahydro-pyrido[1,2-c]pyrimidin-5-ylcarbamoyl)-2-(1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1236581.png)


![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)
![3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone](/img/structure/B1236587.png)
![6-Ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B1236588.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)
